6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is a complex organic compound that features a boron-containing dioxaborolane ring and an indane backbone. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the indane backbone. One common method involves the reaction of pinacolborane with an appropriate indane derivative under catalytic conditions . The reaction conditions often require a palladium catalyst and a base to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalyst, aryl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Biaryl compounds
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde involves its ability to form stable boron-carbon bonds. The dioxaborolane ring acts as a versatile functional group that can undergo various chemical transformations, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde: Used in the synthesis of aggregation-induced emission molecules.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an indane backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H17BO5 |
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Molecular Weight |
276.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-7H,8H2,1-4H3 |
InChI Key |
ILVMIISCHQVWEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C=O)OCO3 |
Origin of Product |
United States |
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